N,N-Didesmethyl Ulipristal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

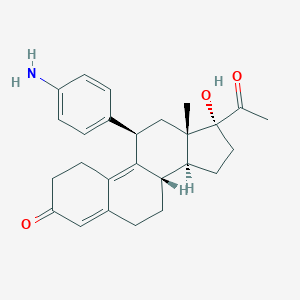

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRTMOCVGHUEO-RXDLHWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579305 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244206-52-8 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Inert Metabolite: A Deep Dive into the Function and Significance of N,N-Didesmethyl Ulipristal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Journey of a Selective Progesterone Receptor Modulator

Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) with significant applications in reproductive health, primarily as an emergency contraceptive and for the management of uterine fibroids.[1][2] Its therapeutic efficacy is dictated not only by its intrinsic pharmacological activity but also by its metabolic fate within the body. Upon oral administration, UPA undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] This process initiates a cascade of structural modifications, leading to the formation of various metabolites.

This guide focuses on a key, yet often overlooked, player in this metabolic pathway: N,N-Didesmethyl Ulipristal , also known by its developmental code PGL4004 . While its precursor, the mono-demethylated metabolite (N-Desmethyl Ulipristal or PGL4002), retains significant pharmacological activity, this compound is broadly characterized as a clinically inactive metabolite.[4] This guide will dissect the function of this compound, not in the context of direct pharmacological action, but by defining its role in the metabolic cascade of UPA, its pharmacokinetic profile, the structural basis for its inactivity, and its crucial function as an analytical reference standard in pharmaceutical quality control.

The Metabolic Pathway: From Active Precursor to Inactive Product

The primary metabolic transformation of Ulipristal Acetate is a sequential N-demethylation process occurring on the dimethylamino-phenyl group at the 11β position of the steroid core. This pathway is predominantly catalyzed by the CYP3A4 isoenzyme in the liver.[5]

-

Step 1: Formation of the Active Metabolite. Ulipristal Acetate is first metabolized to its N-mono-demethylated derivative, PGL4002. This metabolite is pharmacologically active, exhibiting a similar, albeit slightly reduced, affinity for the progesterone receptor compared to the parent compound.[4]

-

Step 2: Formation of this compound (PGL4004). The active metabolite, PGL4002, serves as the substrate for a second demethylation step, also mediated by CYP3A4, which removes the remaining methyl group to yield this compound (PGL4004).[5]

Caption: Metabolic pathway of Ulipristal Acetate to this compound.

Pharmacological Profile: A Case of Induced Inactivity

The defining characteristic of this compound is its general classification as a pharmacologically inactive metabolite. This stands in contrast to its parent and mono-demethylated precursor, both of which are potent progesterone receptor modulators.

Receptor Binding and Functional Activity

While many sources describe this compound as "inactive," one study presents a more nuanced view, reporting that both the mono-N-demethylated (PGL4002) and di-N-demethylated (PGL4004) metabolites function as progesterone antagonists in vitro, with 76% and 59% cross-reactivity, respectively.[4] This suggests that while its activity is significantly diminished compared to Ulipristal Acetate and PGL4002, it may not be entirely inert in all experimental systems. However, from a clinical perspective, its contribution to the overall pharmacological effect of Ulipristal Acetate is considered negligible due to its reduced potency and lower circulating concentrations compared to the parent drug and the active PGL4002 metabolite.[4]

| Compound | Common Name | Receptor Target | Relative Activity Profile |

| Ulipristal Acetate | Parent Drug | Progesterone Receptor | High affinity antagonist/partial agonist |

| PGL4002 | N-Desmethyl Ulipristal | Progesterone Receptor | Active, slightly reduced affinity vs. UPA |

| PGL4004 | This compound | Progesterone Receptor | Clinically inactive/significantly reduced activity |

Structural Basis for Inactivity: The Role of the 11β-Phenyl Moiety

The pharmacological activity of SPRMs like Ulipristal Acetate is critically dependent on the specific interactions between the ligand and the progesterone receptor's ligand-binding domain. The 11β-substituted phenyl ring is a key structural feature for high-affinity binding and antagonist activity.

Crystallography studies of the progesterone receptor have revealed that its 3-keto group forms crucial hydrogen bonds with residues Gln725 and Arg766 within the binding pocket.[6] The bulky 11β-substituent is thought to induce a conformational change in the receptor that prevents the recruitment of coactivators, leading to an antagonist effect. The N,N-dimethylamino group on this phenyl ring plays a vital role in optimizing these interactions. The sequential removal of the electron-donating methyl groups to form the primary amine in this compound likely alters the electronic properties and steric bulk of this critical pharmacophore. This alteration is believed to disrupt the optimal orientation within the ligand-binding pocket, weakening the key interactions necessary for high-affinity binding and receptor modulation, thus leading to a significant loss of pharmacological activity.

Caption: Hypothesized interaction of UPA vs. PGL4004 with the PR binding pocket.

Pharmacokinetics and Disposition

Following the administration of Ulipristal Acetate, this compound is detected in the plasma, although typically at lower concentrations than the parent drug and the active metabolite, PGL4002. Radiochromatographic analysis of plasma after a single oral dose of UPA showed that PGL4004, along with another metabolite, accounted for approximately 8% of the circulating radioactivity at peak levels.[5] The primary route of elimination for Ulipristal Acetate and its metabolites is through the feces, with less than 10% excreted in the urine.[4]

The Analytical Function: A Critical Reference Standard

Beyond its role as a metabolic endpoint, this compound serves a critical function in the pharmaceutical industry as a reference standard.[1] The synthesis and characterization of potential impurities and metabolites are essential for the quality control of active pharmaceutical ingredients (APIs) and finished drug products.[7]

As a known metabolite and potential impurity, high-purity this compound is used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the identity, purity, and quality of Ulipristal Acetate.[1][8]

Exemplar Experimental Protocol: HPLC Purity Analysis

The following protocol outlines a representative HPLC method for the determination of Ulipristal Acetate and the separation of its related substances, including this compound.

Objective: To determine the purity of an Ulipristal Acetate sample and quantify any related substances, including the N,N-Didesmethyl metabolite, using a validated Reverse-Phase HPLC method.

Materials:

-

Ulipristal Acetate test sample

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Triethylamine (analytical grade)

-

Purified water

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 10 mM potassium dihydrogen phosphate buffer.

-

Add 0.05% triethylamine to the buffer.

-

Adjust the pH to the desired level (e.g., 6.0) with phosphoric acid.

-

The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., a 40:60 v/v ratio).[5]

-

Filter the mobile phase through a 0.45 µm filter and degas before use.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

-

-

Test Solution Preparation:

-

Accurately weigh the Ulipristal Acetate test sample and dissolve it in the mobile phase to obtain a specified concentration (e.g., 50 µg/mL).

-

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm[5]

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the standard solution to determine the retention time and response factor for this compound.

-

Inject the test solution.

-

Identify the peaks in the chromatogram of the test solution by comparing the retention times with the standard.

-

Calculate the amount of this compound and other impurities in the test sample based on the peak areas.

-

Caption: Workflow for HPLC impurity profiling of Ulipristal Acetate.

Conclusion

The "function" of this compound is multifaceted. While it is considered a clinically inactive endpoint of the metabolic degradation of Ulipristal Acetate, its existence is integral to understanding the complete pharmacokinetic profile and disposition of the parent drug. The structural modifications that render it inactive provide valuable insights into the structure-activity relationship of selective progesterone receptor modulators. Furthermore, in the realm of pharmaceutical sciences, this compound serves the indispensable function of an analytical reference standard, playing a crucial role in ensuring the quality, safety, and efficacy of Ulipristal Acetate-containing medicines. For researchers and drug development professionals, a thorough understanding of such metabolites is paramount for comprehensive drug characterization, from metabolic profiling to final product quality control.

References

-

Xu, P., Luan, H., Yu, B., Tu, Y., Sun, Y., Chen, W., Xu, X., Ge, R., Wang, J., Li, Z., & Bian, J. (2019). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers, 6(6), 868-872. [Link]

-

Ge, R., Luan, H., Xu, P., Yu, B., Sun, Y., Chen, W., Xu, X., & Bian, J. (2015). First synthesis and characterization for the stereoisomers of Ulipristal acetate. Steroids, 95, 7-16. [Link]

-

Kim, J. J., Kurita, T., & Bulun, S. E. (2020). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Endocrine Reviews, 41(5), 733–767. [Link]

-

Cleanchem Laboratories. (n.d.). N,N-Didesmethyl Impurity Ulipristal Acetate. Retrieved from [Link]

-

Gainer, E., & Ulmann, A. (2010). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of Obstetrics and Gynaecology Canada, 32(4), 333-341. [Link]

-

Winneker, R. C., Fensome, A., Wrobel, J. E., Zhang, Z., & Zhang, P. (2005). Nonsteroidal progesterone receptor modulators: structure activity relationships. Seminars in reproductive medicine, 23(1), 46–57. [Link]

-

Pohl, O., Kendrick, J., & Gotteland, J. P. (2013). Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Journal of Bioequivalence & Bioavailability, 5(4), 177-184. [Link]

-

Li, Y., & Zhang, J. (2015). Determination of ulipristal acetate and its related substances by HPLC. Chinese Journal of Pharmaceutical Analysis, 35(1), 136-140. [Link]

-

Allmpus. (n.d.). Ulipristal Acetate N-Desmethyl Impurity. Retrieved from [Link]

-

Biswal, J. (2022). Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. Journal of Pharmaceutical and Pharmacological Sciences, 5(2), 5537-5547. [Link]

- Google Patents. (2016).

-

Patel, K., Patel, J., & Patel, M. (2016). Development and validation of UV spectrometric method for quantitative determination of ulipristal acetate. Journal of Applied Pharmaceutical Science, 6(1), 126-129. [Link]

-

SynThink. (n.d.). Ulipristal EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Norris, J. D., et al. (2009). X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids. Journal of Biological Chemistry, 284(48), 33434–33444. [Link]

-

Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. Retrieved from [Link]

- Google Patents. (2014).

-

Donnez, J., & Dolmans, M. M. (2018). Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids. Expert opinion on drug metabolism & toxicology, 14(1), 107–116. [Link]

-

Taylor & Francis Online. (n.d.). Ulipristal acetate – Knowledge and References. Retrieved from [Link]

-

Levy, D. P., Jager, M., Kapp, N., & Abitbol, J. L. (2011). Ulipristal acetate (ella): a selective progesterone receptor modulator for emergency contraception. The Annals of pharmacotherapy, 45(4), 484–493. [Link]

-

ResearchGate. (n.d.). Chemical structures of ulipristal acetate and its metabolites. Retrieved from [Link]

-

Ohara, M., et al. (2021). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. Endocrinology, 162(4), bqab023. [Link]

-

Wikipedia. (n.d.). Selective progesterone receptor modulator. Retrieved from [Link]

-

Afonso, A. C., et al. (2022). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Archives of toxicology, 96(8), 2195–2208. [Link]

-

Pharmacology Lectures. (2024). PHARMACOLOGY OF Ulipristal Acetate ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]

-

Whitaker, L. H. R., et al. (2017). Selective progesterone receptor modulator (SPRM) ulipristal acetate (UPA) and its effects on the human endometrium. Human reproduction (Oxford, England), 32(3), 531–543. [Link]

-

Kim, J. J., Kurita, T., & Bulun, S. E. (2020). Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility. Endocrine reviews, 41(5), 733–767. [Link]

-

Lira-Albarrán, S., et al. (2024). In Vitro Human Endometrial Cells and In Vivo Rat Model Studies Suggest That Ulipristal Acetate Impacts Endometrial Compatibility for Embryo Implantation. Archives of medical research, 55(8), 103026. [Link]

-

Lainé, M., et al. (2015). A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists. Molecular endocrinology (Baltimore, Md.), 29(7), 1014–1026. [Link]

-

Duras, M., et al. (2018). Steroid Receptor Coregulators Can Modulate the Action of Progesterone Receptor during the Estrous Cycle in Cow Endometrium. International journal of molecular sciences, 19(11), 3351. [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]

- 7. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. synthinkchemicals.com [synthinkchemicals.com]

An In-Depth Technical Guide to N,N-Didesmethyl Ulipristal: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Didesmethyl Ulipristal is a key metabolite of Ulipristal Acetate, a selective progesterone receptor modulator (SPRM) widely used for emergency contraception and the treatment of uterine fibroids. As the di-demethylated derivative, this compound represents a terminal step in the metabolic cascade of the parent drug. Understanding its fundamental properties, synthesis, and analytical quantification is crucial for comprehensive pharmacokinetic and metabolic profiling in drug development. This guide provides a detailed overview of this compound, consolidating essential technical information for researchers and scientists in the pharmaceutical field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug metabolite is fundamental for the development of analytical methods and for understanding its biological fate.

| Property | Value | Source(s) |

| CAS Number | 244206-52-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₆H₃₁NO₃ | [1][2][3] |

| Molecular Weight | 405.54 g/mol | [1][3] |

| IUPAC Name | (8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | [4] |

| Predicted pKa | 12.93 ± 0.60 | [6] |

| Solubility | Soluble in DMSO and Methanol. | [7][8][9] |

| Appearance | White to off-white solid | [8] |

| Storage | 2-8°C | [8][9] |

Note: Physicochemical properties such as pKa are often predicted by software and may vary slightly from experimentally determined values. Solubility is generally provided in a qualitative manner by commercial suppliers.

Metabolism and Pharmacological Activity

This compound is a product of the hepatic metabolism of Ulipristal Acetate. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoenzyme responsible for the sequential N-demethylation of the parent compound.

The metabolic cascade proceeds as follows:

-

Ulipristal Acetate is first metabolized to its mono-demethylated active metabolite, N-Desmethyl Ulipristal .

-

N-Desmethyl Ulipristal is further metabolized by CYP3A4 to the di-demethylated This compound .

Unlike the mono-demethylated metabolite, which retains pharmacological activity, this compound is considered to be pharmacologically inactive .

Caption: Metabolic pathway of Ulipristal Acetate.

Synthesis of this compound

As a critical reference standard for metabolic studies and impurity profiling, the synthesis of this compound is of significant interest. While detailed, step-by-step proprietary synthesis methods are not always publicly available, the general synthetic strategy involves the preparation of key steroidal intermediates followed by the introduction of the modified aminophenyl side chain. The synthesis of various Ulipristal Acetate impurities, including N,N-didesmethylated forms, has been reported in the literature, often as part of broader studies on impurity profiling.[8][10]

A plausible synthetic approach, based on the known synthesis of Ulipristal Acetate and its analogues, would involve the following key transformations:

-

Preparation of the Steroidal Core: Synthesis of the 19-norpregna-4,9-diene-3,20-dione steroidal backbone from a suitable precursor.

-

Epoxidation and Grignard Reaction: Introduction of an epoxide at the 5α,10α position, followed by a Grignard reaction with a protected 4-aminophenyl magnesium bromide derivative. This step is crucial for introducing the aminophenyl group at the 11β position.

-

Deprotection and Acetylation: Removal of any protecting groups on the amine and subsequent acetylation of the 17α-hydroxyl group. For the synthesis of this compound, the starting Grignard reagent would possess a primary amine, or a protecting group that can be removed to yield the primary amine.

Sources

- 1. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 244206-52-8 | SynZeal [synzeal.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. veeprho.com [veeprho.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. This compound Acetate - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. allmpus.com [allmpus.com]

- 9. allmpus.com [allmpus.com]

- 10. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Discovery, Synthesis, and Characterization of N,N-Didesmethyl Ulipristal: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Didesmethyl Ulipristal, a significant metabolite of the selective progesterone receptor modulator (SPRM), Ulipristal Acetate. We delve into its discovery as a metabolic byproduct, its chemical synthesis, and its analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed insights into the metabolic fate and pharmacological relevance of this compound.

Introduction to Ulipristal Acetate and its Metabolism

Ulipristal Acetate (UPA) is a synthetic steroid and a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Its mechanism of action involves binding to the progesterone receptor (PR), where it exerts partial agonist and antagonist effects, thereby modulating the physiological processes regulated by progesterone.[1]

Following oral administration, Ulipristal Acetate undergoes extensive metabolism, primarily in the liver. The major metabolic pathway is oxidative N-demethylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[2] This process leads to the formation of two primary metabolites: the pharmacologically active mono-N-demethylated metabolite, and the subsequent di-N-demethylated metabolite, this compound.[2] While the mono-demethylated metabolite retains significant pharmacological activity, the di-demethylated metabolite is considered to be inactive or only weakly active.[3]

This guide focuses specifically on the discovery, synthesis, and characterization of this compound.

Discovery and Metabolic Pathway

The identification of this compound, also referred to in some literature as PGL4004, was a direct result of comprehensive pharmacokinetic and metabolism studies of Ulipristal Acetate.[4] Early investigations into the metabolic fate of UPA revealed that the parent compound is transformed into more polar derivatives to facilitate its excretion from the body.

The primary metabolic cascade leading to the formation of this compound is a two-step oxidative N-demethylation process occurring at the dimethylamino group on the phenyl ring at the 11β position of the steroid core.[2]

Pharmacokinetic studies have shown that after oral administration of Ulipristal Acetate, this compound is a detectable circulating metabolite. At peak plasma radioactivity following a dose of radiolabeled UPA, N,N-didesmethylated UPA (PGL4004), along with another metabolite, accounted for approximately 8.3% of the total radioactivity in plasma.[4]

Chemical Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical method development and for conducting in-depth pharmacological studies. A synthetic route has been described for the preparation of the demethylation impurity of UPA, which corresponds to this compound Acetate.[5] The synthesis involves a multi-step process starting from a suitable steroid precursor.

Synthetic Pathway Overview

Experimental Protocol for Synthesis

The following is a representative, step-by-step methodology for the synthesis of this compound Acetate, based on reported procedures for analogous impurities.[5]

Step 1: Grignard Reaction

-

To a solution of a suitable steroid precursor in dry THF, add magnesium turnings and a crystal of iodine.

-

Slowly add a solution of bromobenzene in dry THF.

-

After the Grignard reagent formation is complete, add a catalytic amount of cuprous chloride.

-

Add the steroid starting material and stir at room temperature for 8 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 11β-phenyl intermediate.

Step 2: Nitration

-

Dissolve the 11β-phenyl intermediate in a mixture of sulfuric acid and nitric acid at 5°C.

-

Stir the reaction mixture for 2 hours.

-

Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography to obtain the 11β-(4-nitrophenyl) derivative.

Step 3: Acetylation

-

Dissolve the 11β-(4-nitrophenyl) derivative in dry dichloromethane and cool to -30°C.

-

Add acetic anhydride followed by a catalytic amount of perchloric acid.

-

Stir the reaction mixture at -20°C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the acetylated product by column chromatography.

Step 4: Reduction of the Nitro Group

-

To a solution of the acetylated 11β-(4-nitrophenyl) derivative in dichloromethane and acetic acid, add zinc powder.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until completion.

-

Filter the reaction mixture and wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and concentrate to yield this compound Acetate.

Physicochemical Properties and Characterization

| Property | Value | Reference |

| Chemical Name | (11β)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | [6] |

| CAS Number | 244206-52-8 | [6] |

| Molecular Formula | C₂₆H₃₁NO₃ | [6] |

| Molecular Weight | 405.54 g/mol | [6] |

Pharmacological Profile

This compound is generally considered to be a pharmacologically inactive or weakly active metabolite of Ulipristal Acetate.[3] This is in contrast to the mono-N-demethylated metabolite, which retains significant biological activity.

Analytical Methodology

The accurate quantification of this compound in biological matrices is essential for comprehensive pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.

Proposed LC-MS/MS Method for Quantification in Human Plasma

This section outlines a detailed, step-by-step protocol for the determination of this compound in human plasma, based on established methods for Ulipristal Acetate and its metabolites.[8][9]

6.1.1. Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a deuterated analog of this compound).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

6.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

Time (min) %B 0.0 30 2.0 95 2.5 95 2.6 30 | 4.0 | 30 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

6.1.3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

This compound: To be determined by direct infusion of a standard solution. The precursor ion would be [M+H]⁺. The product ion would be a characteristic fragment.

-

Internal Standard: To be determined based on the specific deuterated analog used.

-

6.1.4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, recovery, and stability.[10]

Conclusion

This compound is a key metabolite in the disposition of Ulipristal Acetate. While considered pharmacologically weak, its characterization and quantification are vital for a complete understanding of the parent drug's metabolism, pharmacokinetics, and potential for drug-drug interactions. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the role of this metabolite in the overall pharmacological profile of Ulipristal Acetate.

References

- Xu, P., Luan, H., Yu, B., Tu, Y., Sun, Y., Chen, W., ... & Bian, J. (2019). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers, 6(7), 986-991.

- Pohl, O., Jondet, M., & Gual, C. (2014). The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids.

- CN105669810A - Impurity of ulipristal acetate and preparation and detecting method of ... - Google Patents. (n.d.).

- Australian Public Assessment Report for ulipristal acetate. (2015, September 4).

- Xu, P., Luan, H., Yu, B., Tu, Y., Sun, Y., Chen, W., ... & Bian, J. (2019).

- Pohl, O., Jondet, M., & Gual, C. (2014). The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids.

- Fagart, J., Belin, S., & Gasc, J. M. (2014). Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors. The Journal of steroid biochemistry and molecular biology, 144 Pt B, 423–431.

- Li, Y., Zhang, Y., & Li, W. (2020). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. International journal of clinical pharmacology and therapeutics, 58(11), 642–651.

- Zhang, Y., Li, Y., & Li, W. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers.

-

ResearchGate. (n.d.). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Retrieved January 12, 2026, from [Link]

- CN102516345A - Preparation method of ulipristal acetate and key intermediate thereof - Google Patents. (n.d.).

- Pohl, O., Jondet, M., Gual, C., & Chabbert-Buffet, N. (2013). Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. Journal of clinical pharmacy and therapeutics, 38(5), 379–384.

- CN103601785A - Novel synthesis method of Ulipristal acetate - Google Patents. (n.d.).

-

ResearchGate. (n.d.). A simplified and reliable LC‐MS/MS method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese subjects. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). A new and efficient method for the synthesis of Ulipristal acetate. Retrieved January 12, 2026, from [Link]

- CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents. (n.d.).

-

Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. Retrieved January 12, 2026, from [Link]

-

Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. Retrieved January 12, 2026, from [Link]

- Lello, S., & Ristori, E. (2020). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. The Journal of clinical endocrinology and metabolism, 105(3), e595–e606.

-

ResearchGate. (n.d.). A simple and convenient synthetic route to Ulipristal acetate | Request PDF. Retrieved January 12, 2026, from [Link]

- Ponec, M., & Weerheim, A. (1990). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 79(6), 503–506.

-

gsrs. (n.d.). N-DESMETHYL ULIPRISTAL ACETATE. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. Retrieved January 12, 2026, from [Link]

- Donnez, J., & Dolmans, M. M. (2017). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Endocrinology and metabolism clinics of North America, 46(4), 825–842.

- Srivastava, S., Dhaneshwar, S., & Kawathekar, N. (2021). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form. Journal of Applied Pharmaceutical Science, 11(11), 161-167.

- Martins, C., Trovão, A., & Palmeira, A. (2021). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Drug metabolism reviews, 53(3), 375–383.

- Szałek, E., & Karbownik, A. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 21(3), 1-8.

- Cremers, S., Meng, M., & Westhoff, C. (2017). A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1059, 43–48.

- Esber, N., Le Saux, M., & Lo-Guidice, J. (2017). Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression. PloS one, 12(1), e0169621.

- Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma terminal half-life. Journal of veterinary pharmacology and therapeutics, 27(6), 427–439.

- Estébanez-Perpiñá, E., Moore, J. M., & Mar, E. (2007). A surface on the androgen receptor that allosterically regulates coactivator binding.

-

ResearchGate. (n.d.). Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a Fe III -TAML catalyst. Retrieved January 12, 2026, from [Link]

- Williams, C., & Westhoff, C. (2022). The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation.

- FDA. (2020, February 24). Office of Clinical Pharmacology Review (EV402).

-

ResearchGate. (n.d.). The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation | Request PDF. Retrieved January 12, 2026, from [Link]

- Teutsch, G., Goubet, F., & Battmann, T. (1994). Non-steroidal Antiandrogens: Synthesis and Biological Profile of High-Affinity Ligands for the Androgen Receptor. Journal of steroid biochemistry and molecular biology, 48(1), 111–119.

- Min, J., N'zongo, J. C., & Remmel, R. P. (2011). Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice. Cancer chemotherapy and pharmacology, 68(1), 221–228.

- Schaaf, M. J., & Cidlowski, J. A. (2002). Molecular Determinants of Glucocorticoid Receptor Mobility in Living Cells: the Importance of Ligand Affinity. Molecular and cellular biology, 22(16), 5955–5968.

- Thunell, S., & Stensiö, K. E. (1982). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Journal of steroid biochemistry, 16(5), 629–634.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. Retrieved January 12, 2026, from [Link]

- Lindegårdh, N., & Bergqvist, Y. (2005). Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma. Journal of pharmaceutical and biomedical analysis, 37(5), 1081–1088.

Sources

- 1. Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. EP2774933A1 - Ulipristal acetate preparation method and intermediate thereof - Google Patents [patents.google.com]

- 8. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]

- 9. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]

role of N,N-Didesmethyl Ulipristal as a metabolite

An In-depth Technical Guide to the Role of N,N-Didesmethyl Ulipristal as a Metabolite

Introduction and Regulatory Context

Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2] As with any xenobiotic, its journey through the body involves metabolic transformation, a process critical to understanding its efficacy, safety, and disposition. The study of drug metabolites is not merely an academic exercise; it is a cornerstone of modern drug development mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3] FDA guidance stipulates that metabolites identified in humans, particularly those that are unique to humans or are present at concentrations greater than 10% of the total drug-related exposure, must be considered for safety assessment.[4]

This guide focuses on this compound (also known in literature as PGL4004), a terminal metabolite of UPA.[5] While its precursor, the mono-demethylated metabolite, retains pharmacological activity, this compound is considered clinically inactive.[2][6] Understanding the formation, characteristics, and analytical methodologies for this specific metabolite is crucial for building a complete pharmacological and safety profile of Ulipristal Acetate. As Senior Application Scientists, our goal is to not only present the data but to illuminate the scientific reasoning behind the methodologies used to characterize such a metabolite.

The Metabolic Journey of Ulipristal Acetate

The biotransformation of Ulipristal Acetate is a classic example of hepatic phase I metabolism, specifically oxidative N-demethylation. This process occurs sequentially and is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, one of the most important enzymes in drug metabolism.[5][6]

The metabolic cascade begins with the removal of one methyl group from the dimethylamino moiety of the UPA molecule, yielding the active metabolite, N-Desmethyl Ulipristal (PGL4002).[7] This metabolite is pharmacologically active and contributes to the overall effect of the drug.[8] Subsequently, a second demethylation event occurs at the same nitrogen atom, resulting in the formation of the terminal and inactive metabolite, This compound (PGL4004).[7] This two-step process effectively serves as a pathway for deactivation and facilitates eventual elimination.

Caption: Metabolic pathway of Ulipristal Acetate via sequential N-demethylation.

Comparative Pharmacokinetics of Ulipristal Acetate and its Metabolites

Following oral administration, UPA is rapidly absorbed and extensively metabolized.[9] A human mass balance study using radiolabeled [14C] UPA provided critical insights into the relative abundance of the parent drug and its key metabolites in circulation. At peak plasma radioactivity (approximately 1 hour post-dose), the majority of the circulating drug-related material was composed of the parent drug (UPA), followed by the active N-Desmethyl metabolite (PGL4002), and then the inactive N,N-Didesmethyl metabolite (PGL4004).[5][9]

The exposure to the active metabolite PGL4002 is approximately one-third that of the parent compound, UPA, while the exposure to PGL4004 is lower still.[10] The long half-life of both UPA and its active metabolite PGL4002 is a significant characteristic of the drug's pharmacokinetic profile.[9]

Table 1: Comparative Pharmacokinetic & Plasma Profile of UPA and its Metabolites

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Ulipristal Acetate (UPA) | Cmax (10 mg dose, Day 10) | 63.7 ng/mL | [11] |

| AUCss (10 mg dose, Day 10) | 216.6 ng·h/mL | [11] | |

| Plasma Half-life (t½) | ~38 - 49 hours | [10] | |

| Relative Abundance at Tmax | ~58.0% | [5][9] | |

| N-Desmethyl Ulipristal (PGL4002) | Cmax (10 mg dose, Day 10) | Not explicitly stated | |

| AUCss (10 mg dose, Day 10) | 84.7 ng·h/mL | [11] | |

| Plasma Half-life (t½) | ~37 hours | [9] | |

| Relative Abundance at Tmax | ~20.5% | [5][9] | |

| This compound (PGL4004) | Cmax | Not available in literature | |

| AUC | Not available in literature | ||

| Plasma Half-life (t½) | Not available in literature |

| | Relative Abundance at Tmax | ~8.3% |[5][9] |

Pharmacological Activity Profile: From Active Parent to Inactive Metabolite

Ulipristal Acetate's mechanism of action is rooted in its high binding affinity for the progesterone receptor (PR), where it exerts both antagonistic and partial agonistic effects.[1][8] This modulation is responsible for its clinical effects, such as the delay of ovulation.[6] In vitro studies have confirmed that the primary metabolite, N-Desmethyl Ulipristal (PGL4002), is also pharmacologically active.[2][8] In contrast, the subsequent metabolite, this compound (PGL4004), is considered to have no clinical activity.[2][6] This progressive loss of activity through metabolism is a common detoxification pathway.

Table 2: Comparative Biological Activity at the Progesterone Receptor

| Compound | Activity Status | Mechanism | Reference |

|---|---|---|---|

| Ulipristal Acetate (UPA) | Active | Selective Progesterone Receptor Modulator (SPRM) | [1] |

| N-Desmethyl Ulipristal (PGL4002) | Active | Pharmacologically active metabolite | [2][8] |

| This compound (PGL4004) | Inactive | Considered to have no clinical activity |[2][6] |

Note: While this compound is reported as inactive, specific quantitative data on receptor binding affinity (e.g., Ki, IC50) or functional assays are not widely available in the peer-reviewed literature.

The Role of this compound in Drug Safety Assessment

Even an inactive metabolite can be significant for drug safety. Its formation and clearance contribute to the overall disposition of the drug, and its presence must be monitored. Recently, concerns have been raised regarding rare but serious cases of drug-induced liver injury (DILI) associated with long-term UPA treatment for uterine fibroids.[12][13] The underlying mechanisms are being investigated, with hypotheses pointing towards UPA's high lipophilicity, extensive hepatic metabolism, the long half-life of the parent drug and its active metabolite, and the potential formation of reactive metabolites.[3][14]

While there is no direct evidence implicating this compound in hepatotoxicity, a comprehensive safety evaluation requires a full understanding of the metabolic profile.[15] Characterizing all major metabolic pathways and ensuring that preclinical toxicology species have adequate exposure to all significant human metabolites is a regulatory expectation.[3] Therefore, the ability to accurately quantify this compound is essential for correlative safety studies and for investigating any potential role it may play in idiosyncratic toxicity.

Methodologies for the Study of Ulipristal Acetate Metabolism

To characterize a metabolite like this compound, a series of well-established in vitro and bioanalytical techniques are employed. These protocols form the foundation of drug metabolism and pharmacokinetic (DMPK) studies.

Protocol for In Vitro Metabolism in Human Liver Microsomes

Causality: This experiment is designed to confirm the metabolic pathway in a controlled system and to generate metabolites for structural identification. Human liver microsomes (HLMs) are used because they are a subcellular fraction rich in CYP enzymes, including CYP3A4, making them an efficient and relevant model for Phase I metabolism studies.[16][17]

Caption: Experimental workflow for in vitro metabolism of Ulipristal Acetate.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of UPA in a suitable organic solvent (e.g., acetonitrile) and an NADPH regenerating system.

-

Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, pooled human liver microsomes (final protein concentration of ~0.5 mg/mL), and Magnesium Chloride (a required cofactor for CYP activity).

-

Substrate Addition: Add the UPA stock solution to the incubation mixture to achieve the desired final concentration (typically 1-10 µM).

-

Pre-incubation: Pre-warm the mixture in a shaking water bath at 37°C for approximately 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. This provides the necessary reducing equivalents for CYP enzyme function.

-

Time Course Incubation: Incubate the reaction at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

-

Quenching the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This simultaneously terminates enzymatic activity and precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Bioanalytical Quantification via LC-MS/MS

Causality: This method is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma. Its power lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[18] The protocol below is a representative method based on published literature.[18][19][20]

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 50-100 µL aliquot of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., Ulipristal Acetate-d3). The IS is a stable isotope-labeled version of the analyte, which corrects for variability during sample preparation and analysis.

-

Add 300 µL of ice-cold methanol or acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4°C for 10 minutes at high speed.

-

Carefully transfer the supernatant to a clean vial for injection.

-

-

Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., ACE Excel 3 C18-PFP, Kinetex EVO C18) is typically used for separating steroids and their metabolites.[18][20]

-

Mobile Phase A: Water with an additive like 0.1% formic acid or 5 mM ammonium formate to improve ionization.[20][21]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[20][21]

-

Gradient Elution: A gradient program is used, starting with a high percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity. A typical run time is 4-7 minutes.[18][22]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves monitoring a specific precursor ion-to-product ion transition for each analyte.

-

MRM Transitions (Example):

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of each compound in the unknown samples.

-

Conclusion

This compound represents the terminal, inactive product of the primary metabolic pathway of Ulipristal Acetate. Its formation via sequential, CYP3A4-mediated N-demethylation is a key step in the detoxification and clearance of the parent drug. While it does not contribute to the pharmacological effects of UPA, its characterization is indispensable for a complete understanding of the drug's disposition. The application of robust in vitro metabolism assays and highly sensitive LC-MS/MS bioanalytical methods allows researchers to quantify this metabolite, fulfilling regulatory requirements and providing crucial data for a comprehensive safety assessment. As drug development continues to evolve, the thorough investigation of all major metabolites, whether active or inactive, remains a fundamental pillar of establishing a new therapeutic agent's complete scientific profile.

References

-

Pohl O, Kendrick J, Gotteland JP (2013) Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. J Bioequiv Availab 5: 177-184. [Link]

-

Pohl O, Osterloh I, Gotteland JP (2014) The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. Clin Drug Investig 34: 613–622. [Link]

-

Gatti M, Raschi E, Poluzzi E, Koci A, De Ponti F (2021) Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Drug Metab Rev 53(3):437-450. [Link]

-

U.S. Food and Drug Administration (2020) Safety Testing of Drug Metabolites. Guidance for Industry. [Link]

-

Gatti M, Poluzzi E, De Ponti F, Raschi E (2020) Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis. Drug Saf 43, 1201–1206. [Link]

-

Zheng Y, Zhang Y, Ding L, et al. (2020) A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. Int J Clin Pharmacol Ther 58(11):642-651. [Link]

-

ResearchGate. Proposed metabolic pathway for Ulipristal acetate (UPA). [Link]

-

Pohl O, Duijkers I, de Ruiter H, et al. (2013) Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. J Clin Pharm Ther 38(6):497-502. [Link]

-

Pohl, O., Duijkers, I., de Ruiter, H., Klipping, C., Hrafnsdottir, S., & Gotteland, J. P. (2013). Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. Journal of clinical pharmacy and therapeutics, 38(6), 497–502. [Link]

-

Snow, G., & Lipton, A. (2011). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. P & T : a peer-reviewed journal for formulary management, 36(4), 186–191. [Link]

- Google Patents. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.

-

Mozzanega, B. (2020). Ulipristal Acetate and liver-injuries. Life Network Foundation. [Link]

-

Gatti M, Raschi E, Poluzzi E, Koci A, De Ponti F. (2021). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Drug Metab Rev. 53(3):437-450. [Link]

-

Gatti M, Poluzzi E, De Ponti F, Raschi E. (2020). Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis. Drug Saf. 43(12):1201-1206. [Link]

-

Li, W., Zhou, Y., Zhang, Y., & Guo, B. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical chromatography : BMC, 34(10), e4908. [Link]

-

Munuce, M. J., Gómez-Elías, M. D., Caille, A. M., Bahamondes, L., Cuasnicú, P. S., & Cohen, D. J. (2020). Mechanisms involved in the contraceptive effects of ulipristal acetate. Reproduction (Cambridge, England), 159(3), R139–R149. [Link]

-

Rosato, E., & Farris, M. (2015). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers in pharmacology, 6, 297. [Link]

-

Edi, R., Pradeep, P., & Doyle, E. (2017). A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1059, 43–48. [Link]

- Google Patents.

-

Pharmashoppe. (2023). Understanding the Pharmacology of Ulipristal Acetate: Mechanisms and Interactions. [Link]

-

Wang, Z., Li, J., & Zhang, H. (2019). A new and efficient method for the synthesis of Ulipristal acetate. Research on Chemical Intermediates, 45(1), 1-8. [Link]

-

Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

ResearchGate. A simple and convenient synthetic route to Ulipristal acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 130904, Ulipristal acetate. [Link]

- Google Patents. CN103130862A - Novel synthetic method of ulipristal acetate key intermediate 3, 20-bis (ethylenedioxy)-19-norpregna-5, 9-dien-17-ol.

-

Knights, K. M., Stresser, D. M., Miners, J. O., & Crespi, C. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]

-

Donnez, J., & Dolmans, M. M. (2017). Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility. Endocrinology and metabolism clinics of North America, 46(4), 825–842. [Link]

-

Al-Tannak, N. & Al-Ghananeem, A. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

Singh, A. P., & Kumar, B. (2011). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of pharmacology & pharmacotherapeutics, 2(1), 58–60. [Link]

-

ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

-

Discovery Life Sciences. (2023). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

Laguesse, S., et al. (2020). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. Endocrinology, 161(12). [Link]

-

U.S. Food and Drug Administration. ella (ulipristal acetate) tablet Prescribing Information. [Link]

-

ResearchGate. of pharmacokinetics for ulipristal acetate. [Link]

Sources

- 1. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]

- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ulipristal acetate - Wikipedia [en.wikipedia.org]

- 5. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. m.23michael.com [m.23michael.com]

- 10. Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Autoimmune Hepatitis | Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis | springermedicine.com [springermedicine.com]

- 15. lifenetwork.eu [lifenetwork.eu]

- 16. researchgate.net [researchgate.net]

- 17. dls.com [dls.com]

- 18. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]

- 20. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N-Didesmethyl Ulipristal Acetate from Ulipristal Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthetic pathway for N,N-Didesmethyl Ulipristal Acetate, a known metabolite and impurity of the selective progesterone receptor modulator, Ulipristal Acetate. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of the chemical transformation, including reaction mechanisms, experimental protocols, and a discussion of alternative synthetic strategies.

Introduction: Ulipristal Acetate and its N,N-Didesmethylated Metabolite

Ulipristal Acetate is a synthetic steroid that acts as a selective progesterone receptor modulator (SPRM). It is primarily used for emergency contraception and the treatment of uterine fibroids. In vivo, Ulipristal Acetate is metabolized, predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its mono-demethylated and di-demethylated metabolites[1]. The N,N-didesmethylated form, also known by its chemical name (11β)-17-(acetyloxy)-11-(4-aminophenyl)-19-norpregna-4,9-diene-3,20-dione, is a key impurity and metabolite of interest in pharmaceutical development and analysis[2][3][4][5]. Understanding the synthesis of this compound is crucial for the preparation of analytical standards, impurity profiling, and further pharmacological studies.

The Synthetic Challenge: N-Demethylation of a Tertiary Amine

The core of the synthesis of this compound Acetate from Ulipristal Acetate lies in the N-demethylation of the tertiary amine group on the 4-aminophenyl substituent at the 11β position. The N-methyl groups in tertiary amines are generally stable, making their selective removal a common challenge in organic synthesis[6]. Several classical and modern methods exist for the N-dealkylation of tertiary amines, each with its own advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance[6][7][8].

A Published Synthetic Pathway

A peer-reviewed article in Organic Chemistry Frontiers by Li et al. (2020) details the synthesis and characterization of several stereoisomeric and degradation impurities of Ulipristal Acetate, including the N,N-didesmethylated impurity[2]. The following protocol is based on the methodology described in this publication.

Reaction Scheme

The overall transformation involves the direct demethylation of the N,N-dimethylamino group of Ulipristal Acetate.

Figure 1: General overview of the synthesis of this compound Acetate.

Detailed Experimental Protocol

The following is a representative experimental procedure for the N-demethylation of Ulipristal Acetate. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Ulipristal Acetate

-

Appropriate N-demethylating agent (e.g., a chloroformate followed by hydrolysis, or an oxidizing agent)

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Reagents for work-up and purification (e.g., sodium bicarbonate solution, brine, silica gel for chromatography)

Step-by-Step Procedure:

While the specific reagents used by Li et al. are detailed in their publication, a general procedure for N-demethylation using a chloroformate reagent, a common strategy for such transformations, is outlined below.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ulipristal Acetate in a suitable anhydrous solvent such as dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the N-demethylating agent (e.g., 1-chloroethyl chloroformate) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Intermediate Cleavage (if applicable): If a chloroformate was used, the resulting carbamate intermediate needs to be cleaved. This is typically achieved by refluxing in a solvent like methanol.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound Acetate.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Discussion of Alternative Synthetic Strategies

While the above protocol provides a direct route, other established methods for N-demethylation of tertiary amines could potentially be applied to the synthesis of this compound Acetate. The choice of method often depends on the specific functional groups present in the molecule and the desired reaction conditions.

The von Braun Reaction

The von Braun reaction is a classic method for the N-demethylation of tertiary amines using cyanogen bromide[9][10][11]. The reaction proceeds through a quaternary cyanoammonium salt, which then undergoes nucleophilic attack by the bromide ion to yield a disubstituted cyanamide and an alkyl bromide. The cyanamide can then be hydrolyzed to the secondary amine.

Figure 2: Generalized mechanism of the von Braun reaction.

Causality Behind Experimental Choices: The von Braun reaction is often effective but involves the highly toxic reagent cyanogen bromide and can require harsh conditions for the final hydrolysis step, which may not be compatible with all substrates.

Chloroformate-Mediated N-Demethylation

Reacting a tertiary amine with a chloroformate, such as phenyl or 1-chloroethyl chloroformate, is a widely used and often milder alternative to the von Braun reaction[6][12]. This method proceeds via a carbamate intermediate that can be cleaved under relatively mild conditions to yield the secondary amine. 1-Chloroethyl chloroformate is particularly advantageous as the resulting carbamate can be cleaved by simple solvolysis in methanol.

Trustworthiness of the Protocol: This method is well-established and has been successfully applied to a wide range of alkaloids and other complex molecules, making it a reliable choice for the N-demethylation of Ulipristal Acetate.

Oxidative N-Demethylation

Oxidative methods can also be employed for N-demethylation. These reactions often mimic the metabolic pathways in living organisms and can be achieved using various reagents, including peroxides in the presence of metal catalysts or through photochemical methods[13][14].

Authoritative Grounding: The in vivo metabolism of Ulipristal Acetate to its N-demethylated metabolites is primarily mediated by CYP450 enzymes, which are oxidative catalysts. This provides a strong rationale for exploring biomimetic oxidative N-demethylation in a laboratory setting.

Data Summary

The following table summarizes the key chemical properties of Ulipristal Acetate and its N,N-didesmethylated metabolite.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ulipristal Acetate | (11β)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | C₃₀H₃₇NO₄ | 475.62 |

| This compound Acetate | (11β)-17-(Acetyloxy)-11-(4-aminophenyl)-19-norpregna-4,9-diene-3,20-dione | C₂₈H₃₃NO₄ | 447.57[3][5] |

Conclusion

The synthesis of this compound Acetate from Ulipristal Acetate is a key transformation for obtaining an important analytical standard for pharmaceutical quality control and for enabling further pharmacological investigation. While a direct synthetic route has been published, a variety of established N-demethylation methods offer alternative pathways for this conversion. The selection of the most appropriate synthetic strategy will depend on factors such as reagent availability, scalability, and the desired purity of the final product. This guide provides the foundational knowledge for researchers to approach this synthesis with a strong understanding of the underlying chemistry and available methodologies.

References

- Li, J., et al. (2020).

- Ulipristal Acet

- N,N-Didesmethyl Impurity Ulipristal Acet

- This compound ACET

- von Braun reaction. Wikipedia.

- T. Laue and A. Plagens, Named Organic Reactions, 2nd ed., John Wiley & Sons, Ltd, 2005.

- H. J. Permentier, A. Alipour Najmi, and R. Bischoff, "N-Dealkylation of Amines," Molecules, vol. 27, no. 10, p. 3293, May 2022.

- J. J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed., Springer, 2014.

- "Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts," Molecules, vol. 28, no. 2, p. 748, Jan. 2023.

- "Visible light-mediated photocatalyst-free N-demethylation of aryl tertiary amines," Green Chemistry, vol. 22, no. 15, pp. 4843-4848, 2020.

- "N-Dealkylated drug metabolite synthesis with chloroformates," ResearchG

- "N-Demethylation of Alkaloids," ResearchG

- "The von Braun Cyanogen Bromide Reaction," ResearchG

- "Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception," P & T : a peer-reviewed journal for formulary management, vol. 36, no. 6, pp. 325–331, Jun. 2011.

- "Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review," Frontiers in Pharmacology, vol. 6, p. 279, Dec. 2015.

Sources

- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. allmpus.com [allmpus.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. von Braun reaction - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Framework for Preliminary In-Vitro Assessment of N,N-Didesmethyl Ulipristal Acetate: A Technical Guide

Introduction: Rationale for the In-Vitro Characterization of a Terminal Metabolite

Ulipristal acetate (UPA) is a well-characterized selective progesterone receptor modulator (SPRM) utilized in emergency contraception and the management of uterine fibroids.[1][2][3][4][5][6] Its mechanism of action is primarily through the modulation of the progesterone receptor (PR), where it can exert tissue-specific agonist, antagonist, or mixed agonist/antagonist effects.[5][7] The in-vivo metabolism of UPA leads to the formation of several metabolites, including the pharmacologically active monodemethylated metabolite and the di-demethylated metabolite, N,N-Didesmethyl Ulipristal Acetate.[8] While the di-demethylated metabolite is generally considered to have no significant clinical activity, a comprehensive in-vitro characterization is a critical step in preclinical drug development to confirm this assumption and fully understand the compound's disposition and potential off-target effects.

This technical guide provides a structured, in-depth framework for the preliminary in-vitro evaluation of this compound Acetate. The proposed studies are designed to elucidate its basic cellular effects, its interaction with the progesterone receptor, and its influence on downstream signaling pathways. The methodologies described herein are based on established protocols for the assessment of SPRMs and are intended to provide a robust foundation for further investigation.

Part 1: Foundational Cellular Assays

The initial phase of in-vitro testing aims to establish the fundamental cytotoxic and cytostatic profile of this compound Acetate. These assays are crucial for determining the appropriate concentration range for subsequent, more specific mechanistic studies and for identifying any overt cellular toxicity.

Cell Viability and Proliferation Assays

Scientific Rationale: Cell viability assays are indispensable for determining the concentration at which a compound may induce cell death, while proliferation assays reveal effects on cell division.[9] These are critical first steps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[9] A variety of human cell lines, particularly those expressing the progesterone receptor such as the T-47D breast cancer cell line, are suitable for these initial screens.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate T-47D cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound Acetate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Ulipristal Acetate should be used as a positive control.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate for a period of 24, 48, and 72 hours.

-

MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the MTT to a purple formazan product.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| Compound | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| This compound | 0.01 | |||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| Ulipristal Acetate (Control) | 0.01 | |||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| Vehicle (Control) | - | 100 | 100 | 100 |

Part 2: Progesterone Receptor Interaction and Function

This section focuses on characterizing the direct interaction of this compound Acetate with the progesterone receptor and its subsequent functional consequences on gene and protein expression.

Progesterone Receptor Binding Assay

Scientific Rationale: To determine if this compound Acetate interacts with the progesterone receptor, a competitive binding assay is essential.[11][12] This assay will quantify the affinity of the compound for the receptor relative to a known ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol: Prepare cytosol extracts from a cell line known to express high levels of progesterone receptor, such as T-47D cells.

-

Incubation: In a series of tubes, incubate the cytosol with a constant concentration of a radiolabeled progestin (e.g., [3H]-progesterone) and increasing concentrations of unlabeled this compound Acetate or a known competitor like Ulipristal Acetate.

-

Separation: Separate the receptor-bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-